4-(Benzyloxy)-2-bromoaniline
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Overview
Description
4-(Benzyloxy)-2-bromoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a benzyloxy group attached to the fourth position and a bromine atom attached to the second position of the aniline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromoaniline typically involves the bromination of 4-(Benzyloxy)aniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes protection of the amino group, bromination, and subsequent deprotection to yield the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can yield 4-(Benzyloxy)aniline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 4-(Benzyloxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-bromoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromoaniline involves its interaction with specific molecular targets. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Benzyloxy)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-Bromoaniline: Lacks the benzyloxy group, influencing its chemical properties and applications.
Uniqueness: 4-(Benzyloxy)-2-bromoaniline is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMNBZDOIKPUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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